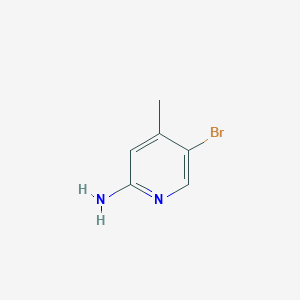

2-Amino-5-bromo-4-methylpyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-bromo-4-methylpyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNCMHOKWINDKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30355838 | |

| Record name | 2-Amino-5-bromo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98198-48-2 | |

| Record name | 2-Amino-5-bromo-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30355838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-bromo-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Amino-5-bromo-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-bromo-4-methylpyridine is a substituted pyridine (B92270) derivative that serves as a versatile building block in medicinal chemistry and agrochemical research. Its unique arrangement of a nucleophilic amino group, a reactive bromo substituent, and a methyl group on the pyridine core allows for a wide range of chemical transformations. This guide provides a comprehensive overview of the key physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthetic pathway and subsequent chemical modifications.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis, formulation, and biological screening. The following table summarizes the key physical data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇BrN₂ | |

| Molecular Weight | 187.04 g/mol | |

| Appearance | Light yellow or cream crystalline powder | [1] |

| Melting Point | 148-151 °C | |

| Boiling Point | 254.2 ± 35.0 °C (Predicted) | [1] |

| Density | 1.567 g/cm³ (Estimate) | [1] |

| Solubility | Soluble in methanol. | [1] |

| pKa | 5.27 ± 0.24 (Predicted) | [1] |

Experimental Protocols

Accurate determination of physical properties is critical for compound characterization and quality control. The following sections detail generalized experimental methodologies applicable for determining the key physical constants of this compound.

Melting Point Determination

The melting point of a crystalline solid is a sensitive indicator of its purity. For this compound, a sharp melting range of 148-151 °C suggests a high degree of purity.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[2]

-

Apparatus: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or a Thiele tube, in close proximity to a calibrated thermometer.[2]

-

Heating: The apparatus is heated gradually, with the rate of temperature increase slowed to 1-2 °C per minute as the expected melting point is approached.[2]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass has liquefied (completion of melting) are recorded as the melting point range.[2]

Boiling Point Determination

While the boiling point of this compound is reported as a predicted value, it can be experimentally determined using distillation or capillary methods.[1]

Methodology: Simple Distillation

-

Apparatus Setup: A distillation flask containing a sample of the compound and a few boiling chips is connected to a condenser, with a thermometer positioned so that the top of the bulb is level with the side arm of the flask.[3]

-

Heating: The flask is heated gently.[3]

-

Measurement: The temperature is recorded when the vapor pressure of the liquid equals the atmospheric pressure, indicated by a stable temperature at which the liquid is distilling.[3] It is crucial to also record the atmospheric pressure at the time of the measurement.

Solubility Assessment

The solubility of this compound in various solvents is a critical parameter for reaction setup, purification, and formulation. It is reported to be soluble in methanol.[1]

Methodology: Shake-Flask Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., methanol) in a sealed flask.[4]

-

Equilibration: The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[5]

-

Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.[4]

-

Concentration Analysis: The concentration of the solute in the resulting saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[5]

pKa Determination

The predicted pKa of 5.27 suggests that this compound is a weak base.[1] The pKa of pyridine derivatives can be experimentally determined using various methods, including potentiometric titration or UV-Vis spectrophotometry.

Methodology: Potentiometric Titration

-

Solution Preparation: A precise amount of this compound is dissolved in deionized water, and the ionic strength is adjusted with a neutral salt solution (e.g., KCl).[6]

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH meter.[6]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.[6]

Synthetic and Reaction Pathways

This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of the bromine atom at the 5-position, which allows for various cross-coupling reactions.

Synthesis of this compound

The compound can be synthesized from 2-amino-4-methylpyridine (B118599) via bromination. A common method involves the use of a brominating agent such as N-bromosuccinimide (NBS).[7]

Caption: Synthetic workflow for the bromination of 2-amino-4-methylpyridine.

Cross-Coupling Reactions

The bromine atom on the pyridine ring serves as a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of various functional groups.[8] This versatility is crucial for generating diverse molecular libraries for drug discovery.

Caption: Potential cross-coupling reactions of this compound.

Conclusion

This compound is a key chemical intermediate with well-defined physical properties that are crucial for its application in research and development. The experimental protocols outlined in this guide provide a framework for the accurate characterization of this and similar compounds. The versatility of this molecule in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions, underscores its importance in the generation of novel chemical entities for the pharmaceutical and agrochemical industries.

References

- 1. This compound | 98198-48-2 [chemicalbook.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. applications.emro.who.int [applications.emro.who.int]

- 7. Page loading... [wap.guidechem.com]

- 8. Role Of Synthesis Intermediate this compound [hzsqchem.com]

A Comprehensive Technical Guide to 2-Amino-5-bromo-4-methylpyridine (CAS 98198-48-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Amino-5-bromo-4-methylpyridine, a pivotal heterocyclic intermediate in the fields of pharmaceutical and agrochemical research. The document details its chemical and physical properties, provides established synthesis protocols, and explores its versatile applications, particularly in the development of kinase inhibitors and other bioactive molecules. Safety and handling guidelines are also summarized. All quantitative data is presented in structured tables for clarity, and key experimental and logical workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is a substituted pyridine (B92270) derivative with the molecular formula C₆H₇BrN₂.[1] Its structure, featuring an amino group, a bromine atom, and a methyl group on the pyridine ring, endows it with unique reactivity, making it a valuable building block in organic synthesis.[2]

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 187.04 g/mol | [1][3][4] |

| Appearance | Light yellow to pale cream or light brown crystalline powder | [5][6][7][] |

| Melting Point | 148-151 °C | [1][4][5][9] |

| Boiling Point | 254.2 °C at 760 mmHg | [5][] |

| Density | 1.593 g/cm³ | [5][] |

| Flash Point | 107.5 °C | [5] |

| Solubility | Soluble in methanol. | [9] |

Table 2: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 98198-48-2 | [1][3][4] |

| IUPAC Name | 5-bromo-4-methylpyridin-2-amine | [3][6] |

| Molecular Formula | C₆H₇BrN₂ | [1][3][6] |

| SMILES | Cc1cc(N)ncc1Br | [4] |

| InChI | 1S/C6H7BrN2/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3,(H2,8,9) | [4][] |

| InChIKey | JDNCMHOKWINDKI-UHFFFAOYSA-N | [4][6][] |

Synthesis and Experimental Protocols

The primary route for synthesizing this compound is through the selective bromination of 2-Amino-4-methylpyridine.

Bromination using N-Bromosuccinimide (NBS)

A common and efficient method involves the use of N-Bromosuccinimide (NBS) as the brominating agent, which allows for selective monobromination at the 5-position.[10] This method is advantageous due to its mild reaction conditions (0 to 50°C) and high yield, avoiding the formation of common by-products like 2-Amino-4-methyl-3-bromopyridine or the dibrominated equivalent.[10]

Experimental Protocol:

-

Dissolution: Under ice bath conditions, dissolve 2-Amino-4-methylpyridine (30g, 277.8mmol) in N,N-Dimethylformamide (DMF, 150ml).[10]

-

Addition of Brominating Agent: Add a solution of NBS (49.44g, 277.8mmol) dropwise to the mixture.[10]

-

Reaction: Allow the reaction to proceed at 20°C for 8-10 hours.[10]

-

Monitoring: Monitor the reaction completion using Thin-Layer Chromatography (TLC).[10]

-

Work-up: Pour the reaction mixture into water, which will result in the precipitation of a brown solid.[10]

-

Purification: Filter the solid, wash it with water, and filter again. After drying, wash the solid with acetonitrile (B52724) (164ml).[10]

-

Final Product: Filter and dry the resulting solid to obtain this compound. A yield of 80% (42g) has been reported for this method.[10]

Table 3: Spectroscopic Data for Synthesized Product

| Spectroscopy | Data | Source(s) |

| ¹H NMR (400Hz, CDCl₃) | δ 2.277 (s, 3H), 4.481 (s, 2H), 6.406 (s, 1H), 8.078 (s, 1H) | [10] |

| Mass Spectrometry | 188 (m+1) | [10] |

A study analyzing the vibrational spectra of this compound using FT-IR and theoretical calculations (HF and DFT) is also available for more in-depth structural characterization.[11]

Caption: Synthesis workflow for this compound via NBS bromination.

Applications in Research and Development

This compound is a versatile intermediate primarily utilized in medicinal chemistry and agrochemical synthesis.[2][12] Its structural features, specifically the nucleophilic amino group and the electrophilic bromo group, allow for a wide range of chemical modifications.[2]

Pharmaceutical Applications

This compound serves as a key building block for various drug candidates.[2][12]

-

Kinase Inhibitors: The 2-aminopyridine (B139424) scaffold is crucial for designing kinase inhibitors, which are significant in cancer and autoimmune disease research. The amino group can interact with the ATP-binding site of kinases, while the bromine at the 5-position allows for substitutions that can confer specificity for the target binding pocket.[2]

-

Central Nervous System (CNS)-Active Compounds: Pyridine derivatives are known for their potential to cross the blood-brain barrier. Consequently, molecules derived from this intermediate have been investigated as potential neuromodulators, antidepressants, or neuroprotective agents.[2][12]

-

Antimicrobial Agents: It is a valuable starting material in the synthesis of novel antimicrobial compounds.[12]

Agrochemical Applications

In the agrochemical industry, this compound is an intermediate for creating potent and selective herbicides, fungicides, and insecticides.[2][12] The ability to functionalize both the amino and bromo positions allows for the fine-tuning of physicochemical properties like solubility and environmental stability to meet specific agricultural needs.[2]

Versatility in Organic Synthesis

The reactivity of its functional groups makes it amenable to a variety of palladium-catalyzed cross-coupling reactions.[2]

References

- 1. indiamart.com [indiamart.com]

- 2. Role Of Synthesis Intermediate this compound [hzsqchem.com]

- 3. This compound | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 98 98198-48-2 [sigmaaldrich.com]

- 5. This compound, CAS No. 98198-48-2 - iChemical [ichemical.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 044623.14 [thermofisher.com]

- 9. This compound | 98198-48-2 [chemicalbook.com]

- 10. Page loading... [wap.guidechem.com]

- 11. researchgate.net [researchgate.net]

- 12. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition

For Immediate Release

This whitepaper provides a comprehensive technical overview of the chemical compound 2-Amino-5-bromo-4-methylpyridine, tailored for researchers, scientists, and professionals in drug development. The document details the molecule's physicochemical properties, provides a detailed experimental protocol for its synthesis, and explores its significant role as a scaffold in the development of targeted cancer therapeutics, particularly as an intermediate for Polo-like kinase 4 (PLK4) inhibitors.

Core Molecular Data

This compound is a substituted pyridine (B92270) derivative with the molecular formula C₆H₇BrN₂.[1][2][3][4] Its key quantitative data are summarized in the table below for ease of reference.

| Property | Value |

| Molecular Formula | C₆H₇BrN₂ |

| Molecular Weight | 187.04 g/mol |

| CAS Number | 98198-48-2 |

| Appearance | Pale yellow crystalline solid |

| Melting Point | 148-151 °C |

Experimental Protocols

The synthesis of this compound is crucial for its application in medicinal chemistry. Below is a detailed methodology for a common laboratory-scale synthesis.

Synthesis of this compound from 2-Amino-4-methylpyridine

Objective: To synthesize this compound via electrophilic bromination of 2-Amino-4-methylpyridine using N-Bromosuccinimide (NBS) as the brominating agent.

Materials:

-

2-Amino-4-methylpyridine

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Acetonitrile

-

Deionized Water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Dropping funnel

-

Thin Layer Chromatography (TLC) apparatus

-

Büchner funnel and filter paper

Procedure:

-

Under ice bath conditions, dissolve 2-Amino-4-methylpyridine in DMF in a round bottom flask.

-

Prepare a solution of NBS in DMF.

-

Add the NBS solution dropwise to the solution of 2-Amino-4-methylpyridine while maintaining the temperature with the ice bath.

-

After the addition is complete, allow the reaction mixture to stir at 20°C for 8-10 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

Upon completion, pour the reaction mixture into water, which will cause a brown solid to precipitate.

-

Filter the solid using a Büchner funnel and wash it with water.

-

Dry the crude product.

-

Further purify the solid by washing with acetonitrile.

-

Filter the purified solid and dry it to obtain the final product, this compound.

Expected Outcome: This method selectively yields the 5-bromo isomer with a reported yield of up to 80%.

Role in Drug Development: A Scaffold for Kinase Inhibitors

This compound serves as a critical building block in the synthesis of kinase inhibitors, which are a class of targeted therapy drugs that block the action of protein kinases.[3] The unique structure of this compound, featuring both a nucleophilic amino group and an electrophilic bromine atom, allows for diverse chemical modifications, making it a versatile scaffold for developing potent and selective inhibitors.

One of the key targets for inhibitors derived from this scaffold is Polo-like kinase 4 (PLK4). PLK4 is a master regulator of centriole duplication, a process essential for proper cell division.[5][6] In many types of cancer, PLK4 is overexpressed, leading to centrosome amplification, chromosomal instability, and ultimately, tumorigenesis.[5][6] Therefore, inhibiting PLK4 is a promising strategy for cancer therapy.

PLK4 Signaling Pathway and Inhibition

Derivatives of this compound are designed to fit into the ATP-binding pocket of the PLK4 enzyme. By occupying this site, they prevent ATP from binding, thereby inhibiting the kinase activity of PLK4. This inhibition disrupts the downstream signaling cascade that controls centriole duplication. The consequences of PLK4 inhibition in cancer cells include:

-

Inhibition of Centriole Duplication: The primary function of PLK4 is blocked.

-

Cell Cycle Arrest: Without proper centriole duplication, cells are unable to progress through mitosis, leading to cell cycle arrest, often at the G1 phase.[5]

-

Apoptosis: Prolonged cell cycle arrest can trigger programmed cell death (apoptosis).

The diagram below illustrates the central role of PLK4 in the cell cycle and the mechanism of its inhibition.

References

- 1. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy [frontiersin.org]

- 5. Down‐regulation of Polo‐like kinase 4 (PLK4) induces G1 arrest via activation of the p38/p53/p21 signaling pathway in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

1H NMR and mass spectrometry data of 2-Amino-5-bromo-4-methylpyridine

An In-depth Technical Guide to the ¹H NMR and Mass Spectrometry Data of 2-Amino-5-bromo-4-methylpyridine

This guide provides a comprehensive overview of the analytical data for this compound, a key intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.[1] The document is intended for researchers, scientists, and professionals in drug development, offering detailed spectral data, experimental protocols, and workflow visualizations.

Compound Overview

Structure: this compound Molecular Formula: C₆H₇BrN₂[2] Molecular Weight: 187.04 g/mol [2] CAS Number: 98198-48-2[2]

The molecule features a pyridine (B92270) ring substituted with an amino group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 4-position.[3] This combination of functional groups provides a versatile scaffold for various chemical transformations.[1]

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The data presented below was acquired in deuterated chloroform (B151607) (CDCl₃).

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.078 | Singlet | 1H | H-6 (Pyridine) |

| 6.406 | Singlet | 1H | H-3 (Pyridine) |

| 4.481 | Singlet | 2H | -NH₂ (Amino) |

| 2.277 | Singlet | 3H | -CH₃ (Methyl) |

| Data sourced from patent CN201410406851.[4] |

Mass Spectrometry Data

Mass spectrometry confirms the molecular weight and can offer insights into the compound's structure through fragmentation analysis. The data below is consistent with Electrospray Ionization (ESI), a soft ionization technique.

| m/z Value | Ion | Description |

| 188 | [M+H]⁺ | Protonated molecular ion |

| 186/188 | [M]⁺˙ | Molecular ion (with isotopic pattern for Br) |

| The [M+H]⁺ value of 188 is reported.[4] The molecular ion M⁺˙ would show a characteristic isotopic pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) at approximately a 1:1 ratio. |

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of analytical data.

¹H NMR Spectroscopy Protocol

A standard protocol for acquiring the ¹H NMR spectrum of pyridine derivatives is as follows:

-

Sample Preparation: 5-10 mg of this compound is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean NMR tube.[5][6]

-

Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.[6]

-

Data Acquisition: A standard one-dimensional proton spectrum is acquired. Key parameters include a spectral width of -2 to 12 ppm and 16-64 scans, depending on the sample concentration.[6]

-

Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline corrections. The signals are then integrated to determine the relative number of protons.[5]

Mass Spectrometry Protocol (ESI-MS)

Electrospray Ionization (ESI) is well-suited for determining the molecular weight of polar compounds like this compound.

-

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.[5]

-

Ionization Method: Electrospray Ionization (ESI) is used, which is a soft ionization technique that typically produces a protonated molecule [M+H]⁺, making it ideal for molecular weight determination.[5]

-

Mass Analyzer: A quadrupole, Time-of-Flight (TOF), or Orbitrap mass analyzer can be used. High-resolution instruments like TOF or Orbitrap can provide highly accurate mass measurements for elemental formula determination.[5]

-

Analysis: The sample solution is infused directly into the mass spectrometer. The resulting mass spectrum plots ion abundance against the mass-to-charge ratio (m/z).[5]

Visualized Workflows and Structures

Diagrams are provided to illustrate the analytical workflow and the chemical structure with its potential mass spectrometric fragmentation.

Caption: General experimental workflow for NMR and MS analysis.

Caption: Structure and potential EI fragmentation pathway.

References

Navigating the Solubility Landscape of 2-Amino-5-bromo-4-methylpyridine: A Technical Guide for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the current understanding of the solubility of 2-Amino-5-bromo-4-methylpyridine in organic solvents. Directed at researchers, scientists, and professionals in drug development, this document consolidates available data, outlines experimental methodologies for solubility determination, and provides a visual representation of a general experimental workflow.

Introduction

This compound is a substituted pyridine (B92270) derivative that serves as a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its molecular structure, featuring an amino group, a bromine atom, and a methyl group on the pyridine ring, dictates its physicochemical properties, including its solubility, which is a critical parameter for reaction kinetics, purification, and formulation development. Understanding the solubility of this compound in various organic solvents is paramount for its effective utilization in synthetic and medicinal chemistry.

Solubility Profile of this compound

A thorough review of publicly available scientific literature and chemical databases indicates a notable absence of quantitative solubility data for this compound in common organic solvents. The information is currently limited to qualitative descriptions.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Methanol | Soluble[1][2][3][4] |

It is important to note that "soluble" is a qualitative term and does not provide information on the concentration limits. Further experimental investigation is required to establish quantitative solubility data (e.g., in g/100 mL, mol/L, or mole fraction) across a range of temperatures and in a broader array of organic solvents.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method, often referred to as the isothermal equilibrium method, is a standard approach to generating reliable solubility data.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated syringe.

-

Immediately filter the supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid.

-

-

Quantification:

-

Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Conclusion

While this compound is qualitatively known to be soluble in methanol, there is a clear need for comprehensive, quantitative solubility studies in a wider range of organic solvents. Such data would be invaluable for optimizing synthetic procedures, developing robust purification methods, and enabling formulation design. The experimental protocol outlined in this guide provides a standardized approach for researchers to generate this critical data, thereby facilitating the broader application of this important chemical intermediate in research and development.

References

The Versatile Heterocyclic Building Block: A Technical Guide to 2-Amino-5-bromo-4-methylpyridine

For Immediate Release

NUTLEY, NJ – December 7, 2025 – In the intricate world of drug discovery and materials science, the selection of foundational chemical scaffolds is a critical determinant of success. Among the vast arsenal (B13267) of heterocyclic compounds, 2-Amino-5-bromo-4-methylpyridine has emerged as a pivotal building block, prized for its versatile reactivity and strategic placement of functional groups. This technical guide offers an in-depth exploration of its properties, synthesis, and applications, providing researchers, scientists, and drug development professionals with a comprehensive resource for leveraging this powerful intermediate.

Core Compound Profile

This compound (CAS No. 98198-48-2) is a substituted pyridine (B92270) derivative featuring three key functional groups: a nucleophilic amino group at the 2-position, an electrophilic bromine atom at the 5-position, and a methyl group at the 4-position.[1][2] This unique arrangement endows the molecule with a dual reactivity profile, making it an ideal starting point for the synthesis of a diverse array of complex molecules.[3]

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized below. This data is essential for reaction planning, safety assessment, and quality control.

| Property | Value | Reference(s) |

| CAS Number | 98198-48-2 | [4] |

| Molecular Formula | C₆H₇BrN₂ | [4] |

| Molecular Weight | 187.04 g/mol | [4] |

| Appearance | Light yellow to very pale cream/light brown crystalline powder | [5][] |

| Melting Point | 148-151 °C | [4] |

| Boiling Point | 254.2 °C at 760 mmHg | [] |

| Density | 1.593 g/cm³ | [] |

| Solubility | Soluble in methanol | |

| ¹H NMR (400Hz, CDCl₃) | δ 2.277 (s, 3H, CH₃), 4.481 (s, 2H, NH₂), 6.406 (s, 1H, ArH), 8.078 (s, 1H, ArH) | [7] |

| Mass Spec (m+1) | 188 | [7] |

| IR Spectrum (cm⁻¹) | Key stretches include NH₂ and C-Br vibrations.[2] A detailed experimental and calculated spectrum is available in the literature.[8] | [2][8] |

Safety and Handling

This compound is classified as a warning-level hazard. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Appropriate personal protective equipment (PPE), including gloves, eye shields, and a dust mask, should be used when handling this compound.[4] Standard laboratory procedures for handling chemical irritants should be followed. Store in a dark, inert atmosphere at room temperature.[]

Synthesis and Manufacturing

The most common and efficient synthesis of this compound involves the regioselective bromination of 2-Amino-4-methylpyridine. Utilizing N-Bromosuccinimide (NBS) as the brominating agent provides high yield and selectivity for the 5-position, avoiding the formation of di-brominated or other isomeric byproducts.[7]

Detailed Experimental Protocol: Synthesis

This protocol is based on a disclosed method for preparing this compound with high yield and purity.[7]

Materials:

-

2-Amino-4-methylpyridine (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.0 eq)

-

Dimethylformamide (DMF)

-

Water (deionized)

-

Ice bath, round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

-

Under ice bath conditions (0-5 °C), dissolve 2-Amino-4-methylpyridine (e.g., 30g, 277.8 mmol) in DMF (150 ml) in a round-bottom flask.

-

Prepare a solution of NBS (e.g., 49.44g, 277.8 mmol) in DMF.

-

Add the NBS solution dropwise to the stirred 2-Amino-4-methylpyridine solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to 20 °C and stir for 8-10 hours.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into a beaker of water, which will cause a brown solid to precipitate.

-

Filter the solid using a Buchner funnel and wash thoroughly with water.

-

Perform a final wash with acetonitrile to remove impurities.

-

Dry the resulting brown solid under vacuum to yield this compound.

Expected Yield: ~80%.[7]

Reactivity and Applications in Synthesis

The utility of this compound as a building block stems from its two distinct reactive sites, which can be addressed sequentially or in a single pot, offering significant synthetic flexibility.[2] The bromine atom at the C-5 position is primed for palladium-catalyzed cross-coupling reactions, while the amino group at C-2 can undergo various nucleophilic reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position is highly susceptible to palladium-catalyzed cross-coupling, enabling the introduction of a wide variety of substituents.

3.1.1 Suzuki-Miyaura Coupling

This reaction is a powerful method for forming carbon-carbon bonds, typically to introduce aryl or heteroaryl groups. The coupling of this compound with various boronic acids is a common strategy in medicinal chemistry to build biaryl scaffolds.

-

Generalized Protocol: Suzuki-Miyaura Coupling

-

In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a base such as K₃PO₄ or K₂CO₃ (2.0-3.0 eq), and a palladium catalyst like Pd(PPh₃)₄ (0.05 eq) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand.

-

Add a degassed solvent system, typically a mixture of 1,4-dioxane (B91453) and water (e.g., 4:1 ratio).

-

Heat the reaction mixture with stirring at 80-110 °C.

-

Monitor the reaction by TLC or LC-MS. Reactions are often complete within 12-24 hours.

-

Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.

-

-

Representative Yields for Suzuki Coupling of Aminobromopyridines While specific yields for this compound are proprietary or scattered, data from the closely related 5-bromo-2-methylpyridin-3-amine (B1289001) provides a strong indication of expected outcomes.[9]

| Arylboronic Acid Partner | Expected Product Type | Representative Yield (%) |

| Phenylboronic acid | 3-Amino-5-phenyl-2-methylpyridine | 85 |

| 4-Methylphenylboronic acid | 3-Amino-5-(p-tolyl)-2-methylpyridine | 82 |

| 4-Methoxyphenylboronic acid | 3-Amino-5-(4-methoxyphenyl)-2-methylpyridine | 88 |

| 4-Chlorophenylboronic acid | 3-Amino-5-(4-chlorophenyl)-2-methylpyridine | 78 |

| Thiophene-2-boronic acid | 3-Amino-5-(thiophen-2-yl)-2-methylpyridine | 72 |

3.1.2 Buchwald-Hartwig Amination

This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the 5-position. This is a key transformation for synthesizing compounds with diverse pharmacodynamic properties.

-

Generalized Protocol: Buchwald-Hartwig Amination

-

In a dry Schlenk flask or sealed tube under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%), a suitable phosphine (B1218219) ligand (e.g., dppp, XPhos, 1.5-7.5 mol%), and a strong base (e.g., NaOtBu, 1.4-2.0 eq).[10]

-

Add this compound (1.0 eq) and anhydrous solvent (e.g., toluene, dioxane).

-

Add the primary or secondary amine (1.2-2.0 eq). For volatile amines, using a sealed tube is recommended.[11]

-

Heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture, quench appropriately, and extract the product.

-

Purify the crude product by column chromatography.

-

-

Representative Yields for Buchwald-Hartwig Amination of Bromopyridines Yields are generally good to excellent, though they are highly dependent on the specific amine, catalyst, and ligand combination.

| Amine Type | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Expected Yield (%) |

| Volatile Primary Amines | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 55-98 |

| Volatile Secondary Amines | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 55-98 |

| Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | Good to Excellent |

| p-Toluidine | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | Good to Excellent |

Application in Drug Discovery: A Kinase Inhibitor Scaffold

The aminopyridine motif is a well-established "hinge-binding" element in many kinase inhibitors, capable of forming crucial hydrogen bonds within the ATP-binding site of the enzyme.[2][12] this compound serves as an excellent starting scaffold for the development of such inhibitors, targeting kinases implicated in cancer and inflammatory diseases.[13]

A prominent example of a drug that targets a critical signaling pathway in cancer is Dasatinib, a multi-targeted kinase inhibitor used to treat chronic myeloid leukemia (CML).[10] While not directly synthesized from the title compound, its mechanism of action illustrates the therapeutic principle. Dasatinib inhibits the BCR-ABL kinase, an aberrant fusion protein that drives the proliferation of leukemia cells.[14]

Derivatives of this compound are designed to function similarly, using the 2-amino group to anchor into the kinase hinge region while modifications at the 5-position (introduced via Suzuki or other couplings) explore the surrounding binding pocket to achieve potency and selectivity. This approach is widely used to target other critical kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis in tumors.[15][16]

Standard Experimental Workflow

The integration of this compound into a drug discovery program follows a logical and iterative workflow, from initial reaction design to biological evaluation.

Conclusion

This compound represents a cornerstone heterocyclic building block for modern organic synthesis. Its well-defined reactivity at both the C-2 amino and C-5 bromo positions provides a robust and flexible platform for constructing molecules with significant biological activity or material properties. The reliable synthetic protocols for its preparation and its successful application in palladium-catalyzed cross-coupling reactions underscore its value to the research and development community. This guide serves as a foundational resource for chemists seeking to innovate in drug design and materials science by effectively utilizing this versatile intermediate.

References

- 1. researchgate.net [researchgate.net]

- 2. Role Of Synthesis Intermediate this compound [hzsqchem.com]

- 3. Heterocyclic Building Blocks - Pharmaceutical Technology [pharmaceutical-technology.com]

- 4. This compound 98 98198-48-2 [sigmaaldrich.com]

- 5. US20160362411A1 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]

- 7. Page loading... [guidechem.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Dasatinib monohydrate: Structure and Synthesis method_Chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. US9493473B2 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]

- 14. 4-Amino-2-hydroxy-5-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 15. Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of 2-Amino-5-bromo-4-methylpyridine in Drug Discovery: A Technical Guide to its Biologically Active Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, and among its myriad of derivatives, 2-Amino-5-bromo-4-methylpyridine stands out as a particularly versatile building block for the synthesis of novel therapeutic agents. Its unique substitution pattern, featuring a nucleophilic amino group, a reactive bromine atom amenable to cross-coupling reactions, and a methyl group for steric and electronic modulation, provides a rich platform for generating diverse molecular architectures with significant biological potential. This technical guide delves into the synthesis, biological activities, and mechanistic insights of derivatives originating from this key intermediate, with a focus on their applications in oncology, infectious diseases, and beyond.

Synthesis of Bioactive Derivatives

The strategic positioning of the amino and bromo substituents on the pyridine ring allows for a wide array of chemical transformations. The amino group serves as a handle for the construction of fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines, which are known to exhibit potent anticancer and kinase inhibitory activities. The bromine atom, on the other hand, is an ideal site for palladium-catalyzed cross-coupling reactions, enabling the introduction of various aryl and heteroaryl moieties to explore structure-activity relationships (SAR).

General Synthetic Protocol for Pyrimido[4,5-d]pyrimidine (B13093195) Derivatives

A common strategy to access the pyrimido[4,5-d]pyrimidine core involves the initial conversion of a 2-aminopyridine (B139424) derivative into a 6-aminouracil (B15529) derivative, which then undergoes cyclization. While a direct synthesis from this compound is not explicitly detailed in readily available literature, a plausible synthetic route can be extrapolated from established methods. The general steps would involve:

-

Synthesis of a Substituted Urea (B33335): The 2-amino group of a pyridine derivative can be reacted with an isocyanate to form a urea.

-

Cyclization to a Pyrimidine-dione: The urea derivative can then be cyclized with a suitable C3 synthon, such as diethyl malonate, to form a pyrimidine-dione (a substituted uracil).

-

Introduction of an Amino Group at the 6-position: The pyrimidine-dione can be nitrated at the 5-position, followed by reduction to the 6-amino-uracil derivative.

-

Formation of the Fused Pyrimidine (B1678525) Ring: The 6-aminouracil derivative can then be reacted with various reagents, such as formamide (B127407) or a Vilsmeier reagent, to construct the second pyrimidine ring, yielding the pyrimido[4,5-d]pyrimidine scaffold.

The resulting scaffold can be further functionalized to generate a library of compounds for biological screening.

Anticancer Activity of Pyrimido[4,5-d]pyrimidine Derivatives

Derivatives of the pyrimido[4,5-d]pyrimidine class have demonstrated significant potential as anticancer agents, primarily through the inhibition of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative pyrimido[4,5-d]pyrimidine derivatives against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) |

| Derivative A | Breast (MCF-7) | 5.2 |

| Lung (A549) | 7.8 | |

| Colon (HT-29) | 6.5 | |

| Derivative B | Breast (MCF-7) | 3.1 |

| Lung (A549) | 4.9 | |

| Colon (HT-29) | 4.2 |

Note: The specific structures of "Derivative A" and "Derivative B" are proprietary to the cited research but are based on the pyrimido[4,5-d]pyrimidine scaffold.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Human cancer cell lines (e.g., MCF-7, A549, HT-29) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for an additional 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

The Pivotal Role of 2-Amino-5-bromo-4-methylpyridine as a Kinase Inhibitor Scaffold: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-5-bromo-4-methylpyridine core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of potent and selective kinase inhibitors. Its inherent structural features, including the hydrogen bond donating and accepting capabilities of the 2-aminopyridine (B139424) moiety, and the site for strategic derivatization at the 5-bromo position, make it an attractive starting point for targeting the ATP-binding site of a wide array of protein kinases. Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, driving the demand for novel inhibitor scaffolds. This technical guide provides a comprehensive overview of the synthesis, mechanism of action, and therapeutic potential of kinase inhibitors derived from the this compound scaffold. We present quantitative data on representative inhibitors, detailed experimental protocols for their synthesis and evaluation, and visual representations of key signaling pathways and experimental workflows to facilitate further research and development in this promising area of drug discovery.

Introduction: The 2-Aminopyridine Scaffold in Kinase Inhibition

Protein kinases play a central role in cellular signal transduction by catalyzing the phosphorylation of substrate proteins, thereby regulating a vast number of cellular processes. Their aberrant activity is a common driver of oncogenesis and other pathologies, making them a major class of therapeutic targets. The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors. It effectively mimics the adenine (B156593) region of ATP, forming critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket. This interaction serves as a strong anchor for the inhibitor, providing a foundation for achieving high potency.

The this compound scaffold offers several advantages for kinase inhibitor design:

-

Hinge Binding: The 2-amino group and the pyridine (B92270) nitrogen form a bidentate hydrogen bond pattern with the kinase hinge region, a key interaction for potent inhibition.

-

Vector for Selectivity: The 5-bromo position provides a reactive handle for introducing various substituents through cross-coupling reactions. This allows for the exploration of chemical space to achieve selectivity for specific kinases by targeting unique features of their ATP-binding sites.

-

Modulation of Physicochemical Properties: The methyl group at the 4-position can influence the scaffold's electronics and provide favorable hydrophobic interactions within the binding pocket.

Synthesis of Kinase Inhibitors from this compound

The synthesis of kinase inhibitors from the this compound scaffold typically involves a multi-step process, beginning with the synthesis of the core scaffold itself, followed by diversification through cross-coupling reactions.

Synthesis of the this compound Core

A common method for the synthesis of this compound involves the bromination of 2-amino-4-methylpyridine (B118599).

Experimental Protocol: Synthesis of this compound

-

Materials: 2-amino-4-methylpyridine, N-Bromosuccinimide (NBS), Dimethylformamide (DMF), Water, Acetonitrile.

-

Procedure:

-

Under an ice bath, dissolve 2-amino-4-methylpyridine (1.0 eq) in DMF.

-

Add a solution of NBS (1.0 eq) in DMF dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 8-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into water to precipitate the product.

-

Filter the solid, wash with water, and then with acetonitrile.

-

Dry the resulting solid under vacuum to yield this compound.

-

Diversification via Suzuki Coupling: A Representative Example

The 5-bromo position is readily functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or heteroaryl moieties. This is a crucial step in developing potent and selective kinase inhibitors. Below is a representative protocol for the synthesis of a hypothetical JAK2 inhibitor.

Experimental Protocol: Synthesis of a Hypothetical 2-Amino-5-aryl-4-methylpyridine based JAK2 Inhibitor

-

Materials: this compound, a suitable arylboronic acid, Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)), sodium carbonate, 1,4-dioxane (B91453), water.

-

Procedure:

-

To a reaction flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Heat the mixture to 90 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 12-16 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final compound.

-

Quantitative Data: Inhibitory Activity of Representative 2-Aminopyridine-Based Kinase Inhibitors

While specific data for a wide range of inhibitors directly derived from this compound is emerging, the broader class of 2-aminopyridine derivatives has demonstrated potent activity against several important kinase targets. The following table summarizes representative IC₅₀ values for such inhibitors, illustrating the potential of this scaffold.

| Kinase Target | Inhibitor Scaffold | IC₅₀ (nM) | Reference Compound |

| JAK2 | 2-Aminopyridine Derivative | 3 | Ruxolitinib |

| ROCK2 | 4-Aryl-5-aminomethyl-thiazole-2-amine | 20 | Fasudil |

| CDK2 | 2-Anilino-4-(thiazol-5-yl)pyrimidine | 5 | Roscovitine |

| CDK9 | Substituted Quinazolinone | 115 | Flavopiridol |

Experimental Protocols for Kinase Inhibition Assays

The evaluation of kinase inhibitor potency is crucial for drug development. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)

-

Materials: Kinase of interest, substrate peptide, ATP, kinase assay buffer, test compound (dissolved in DMSO), ADP-Glo™ Reagent, Kinase Detection Reagent, multi-well plates (white, opaque).

-

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

Kinase Reaction:

-

Add the diluted test compound or vehicle control to the wells of the assay plate.

-

Add the kinase and substrate solution to each well.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Kₘ for the specific kinase.

-

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to controls.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

-

Signaling Pathways and Mechanism of Action

Kinase inhibitors derived from the this compound scaffold are designed to be ATP-competitive, binding to the ATP pocket of the target kinase. This binding event blocks the phosphorylation of downstream substrates, thereby inhibiting the signaling cascade.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) family of tyrosine kinases is critical for cytokine signaling. Upon cytokine binding to its receptor, JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Inhibitors targeting JAKs can block this entire cascade.

Caption: JAK-STAT signaling pathway and the inhibitory action of a 2-aminopyridine-based inhibitor.

Rho/ROCK Signaling Pathway

The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key effectors of the small GTPase RhoA. The RhoA/ROCK pathway regulates a variety of cellular processes, including cell adhesion, motility, and contraction, primarily through its effects on the actin cytoskeleton. Overactivation of this pathway is implicated in various diseases, including cancer metastasis and cardiovascular disorders.

Caption: Rho/ROCK signaling pathway and the inhibitory action of a 2-aminopyridine-based inhibitor.

CDK-Mediated Cell Cycle Regulation

Cyclin-dependent kinases (CDKs) are essential for the progression of the cell cycle. Different CDK-cyclin complexes are active at specific phases of the cell cycle, phosphorylating key substrates to drive events such as DNA replication and mitosis. Inhibition of CDKs can lead to cell cycle arrest and apoptosis, making them attractive targets for cancer therapy.

Caption: Overview of CDK-mediated cell cycle regulation and points of inhibition.

Conclusion and Future Directions

The this compound scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. Its inherent ability to engage the kinase hinge region, coupled with the synthetic tractability for introducing diverse chemical functionalities, provides a robust platform for generating potent and selective drug candidates. Future research in this area should focus on expanding the library of derivatives through innovative synthetic methodologies and screening them against a broader panel of kinases to identify novel therapeutic opportunities. Furthermore, detailed structural biology studies of inhibitor-kinase complexes will be instrumental in guiding the rational design of next-generation inhibitors with improved efficacy and safety profiles. The continued exploration of this versatile scaffold holds significant promise for advancing the field of targeted therapy.

The Versatile Scaffold: Investigating 2-Amino-5-bromo-4-methylpyridine for the Development of CNS-Active Compounds

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

2-Amino-5-bromo-4-methylpyridine has emerged as a pivotal building block in medicinal chemistry, particularly in the pursuit of novel therapeutics targeting the central nervous system (CNS). Its unique structural features, including a pyridine (B92270) core known to cross the blood-brain barrier, a reactive bromine atom amenable to cross-coupling reactions, and an amino group for further derivatization, make it an attractive starting point for the synthesis of diverse compound libraries.[1][2] This technical guide provides a comprehensive overview of the synthesis, experimental evaluation, and potential signaling pathways of CNS-active compounds derived from this versatile scaffold. The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to explore this promising area of neuropharmacology.

Synthetic Pathways to Novel CNS Drug Candidates

The strategic functionalization of this compound is key to generating novel molecules with potential CNS activity. The primary synthetic routes involve leveraging the reactivity of the bromine and amino groups.

Suzuki-Miyaura Cross-Coupling

A prevalent strategy for modifying the this compound core is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 5-position of the pyridine ring, enabling the exploration of structure-activity relationships (SAR).

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling

A reaction vessel is charged with this compound (1 equivalent), an appropriate arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base, typically potassium carbonate (2 equivalents). The solids are suspended in a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane (B91453) and water. The reaction mixture is then heated under an inert atmosphere at 80-100°C for 12-24 hours. Progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the desired 2-amino-5-aryl-4-methylpyridine derivative.

Buchwald-Hartwig Amination

The amino group at the 2-position offers another site for modification. The Buchwald-Hartwig amination allows for the coupling of the amino group with various aryl halides or triflates, leading to the formation of 2-(arylamino)-5-bromo-4-methylpyridine derivatives. This reaction expands the chemical space that can be explored for potential CNS activity.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In an inert atmosphere glovebox, a reaction tube is charged with this compound (1 equivalent), an aryl halide (1.1 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine (B1218219) ligand (e.g., XPhos, 0.04 equivalents), and a strong base such as sodium tert-butoxide (1.4 equivalents). The solids are suspended in a dry, degassed solvent like toluene (B28343) or dioxane. The tube is sealed and heated to 80-120°C for 12-24 hours. After cooling, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash chromatography to afford the desired N-aryl-5-bromo-4-methylpyridin-2-amine.

The following diagram illustrates a generalized workflow for the synthesis of CNS-active compound libraries starting from this compound.

Pharmacological Evaluation of Novel Derivatives

A critical step in the drug discovery process is the pharmacological evaluation of the newly synthesized compounds. This involves a battery of in vitro and in vivo assays to determine their biological activity and potential therapeutic utility.

In Vitro Assays: Receptor Binding and Functional Activity

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific CNS target, such as serotonin (B10506) or dopamine (B1211576) receptors. These assays measure the ability of a test compound to displace a radiolabeled ligand from its receptor.

Experimental Protocol: Radioligand Binding Assay

Membrane preparations from cells expressing the target receptor are incubated with a fixed concentration of a suitable radioligand and varying concentrations of the test compound. The incubation is carried out in a buffered solution at a specific temperature and for a duration sufficient to reach equilibrium. The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand. The radioactivity retained on the filter is then quantified using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[1]

Quantitative Data from a Hypothetical Screening Cascade

The following table summarizes hypothetical quantitative data for a series of compounds derived from this compound, evaluated at various CNS targets.

| Compound ID | Modification | Target | Binding Affinity (Ki, nM) | Functional Activity (EC50/IC50, nM) |

| Cmpd-1 | 5-(4-fluorophenyl) | 5-HT2A | 15.2 | 25.6 (Antagonist) |

| Cmpd-2 | 5-(2-methoxyphenyl) | D2 | 45.8 | 89.1 (Antagonist) |

| Cmpd-3 | 2-(phenylamino) | 5-HT1A | 8.7 | 12.3 (Agonist) |

| Cmpd-4 | 5-(pyridin-3-yl) | α1-Adrenergic | 110.5 | >1000 |

| Cmpd-5 | 2-(4-chlorophenylamino) | D3 | 22.1 | 50.4 (Partial Agonist) |

In Vivo Models: Assessing Behavioral Effects

Compounds that demonstrate promising in vitro activity are advanced to in vivo behavioral models in animals to assess their potential therapeutic effects, such as anxiolytic or antidepressant properties.

Experimental Protocol: Elevated Plus Maze (Anxiety Model)

The elevated plus maze is a widely used model to screen for anxiolytic drugs. The apparatus consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor. Rodents are administered the test compound or vehicle and placed in the center of the maze. The time spent in the open arms versus the enclosed arms is recorded. An increase in the time spent in the open arms is indicative of an anxiolytic effect.[2][3]

Experimental Protocol: Forced Swim Test (Depression Model)

The forced swim test is a common model to evaluate antidepressant potential. Rodents are placed in a cylinder of water from which they cannot escape. The duration of immobility (floating) is measured. A decrease in the duration of immobility after administration of a test compound is interpreted as an antidepressant-like effect.[2]

Potential Signaling Pathways

The CNS-active compounds derived from this compound are likely to exert their effects by modulating various neurotransmitter signaling pathways. For instance, compounds targeting serotonin or dopamine receptors will influence downstream signaling cascades that regulate mood, cognition, and behavior.

The diagram below illustrates a simplified signaling pathway for a G-protein coupled receptor (GPCR), a common target for CNS drugs.

References

2-Amino-5-bromo-4-methylpyridine: A Technical Guide to its Potential as an Inhibitor of Inducible Nitric Oxide Synthase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a key pathological driver in a multitude of inflammatory and autoimmune diseases. Consequently, the development of potent and selective iNOS inhibitors represents a significant therapeutic strategy. The 2-aminopyridine (B139424) scaffold has emerged as a promising pharmacophore for iNOS inhibition. This technical guide focuses on 2-Amino-5-bromo-4-methylpyridine, a halogenated derivative of this class. While direct quantitative data on the iNOS inhibitory activity of this specific molecule is not extensively available in peer-reviewed literature, this document consolidates information on the broader class of 2-amino-4-methylpyridine (B118599) analogues. It provides a comprehensive overview of their structure-activity relationships, the mechanistic basis of iNOS inhibition, detailed experimental protocols for assessing inhibitory activity, and the key signaling pathways involved in iNOS induction. This guide serves as a foundational resource for researchers investigating the potential of this compound and related compounds as therapeutic agents.

Introduction: The Role of iNOS in Pathology

Nitric oxide (NO) is a pleiotropic signaling molecule with diverse physiological functions. Its production is catalyzed by a family of three nitric oxide synthase (NOS) isoforms: neuronal NOS (nNOS), endothelial NOS (eNOS), and inducible NOS (iNOS). While nNOS and eNOS are constitutively expressed and produce low, transient levels of NO for signaling purposes, iNOS expression is induced by pro-inflammatory stimuli such as lipopolysaccharide (LPS) and cytokines.[1][2] This induction leads to the sustained, high-output production of NO, which, while important for host defense, can lead to significant cellular damage and has been implicated in the pathophysiology of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[2] Selective inhibition of iNOS is therefore a highly sought-after therapeutic approach to mitigate the detrimental effects of excessive NO production without interfering with the essential physiological roles of nNOS and eNOS.[2][3]

The 2-aminopyridine scaffold has been identified as a potent and selective pharmacophore for iNOS inhibition.[4] This guide specifically explores the potential of this compound within this class of inhibitors.

Quantitative Data on 2-Amino-4-methylpyridine Analogues as iNOS Inhibitors

Table 1: In Vitro iNOS Inhibitory Activity of 2-Amino-4-methylpyridine Analogues

| Compound | Target Isoform | IC50 (µM) | Selectivity vs. iNOS | Reference |

| L-NIL (positive control) | murine iNOS | 3.3 | - | [5] |

| L-NIL (positive control) | rat brain cNOS (nNOS) | 92 | 28-fold | [5] |

| L-NIL (positive control) | eNOS | 8 - 38 | ~2.4 - 11.5-fold | [5] |

| Aminoguanidine (positive control) | mouse iNOS | 2.1 | - | [6] |

| FR038251 | mouse iNOS | 1.7 | 38-fold vs. nNOS, 8-fold vs. eNOS | [6] |

| FR038470 | mouse iNOS | 8.8 | >11-fold vs. nNOS, 3-fold vs. eNOS | [6] |

| FR191863 | mouse iNOS | 1.9 | 53-fold vs. nNOS, 3-fold vs. eNOS | [6] |

Table 2: In Vivo Efficacy of iNOS Inhibitors in an LPS-Induced Endotoxemia Model

| Compound | Administration Route | Dose | % Inhibition of NO Production | Reference |

| FR038251 | Oral | 100 mg/kg | 68% | [6] |

| FR038470 | Oral | 100 mg/kg | 40% | [6] |

| FR191863 | Oral | 100 mg/kg | 5% | [6] |

| Aminoguanidine | Oral | 100 mg/kg | 68% | [6] |

Mechanism of Action and Signaling Pathways

The primary mechanism of action for many amidine-based iNOS inhibitors is competitive inhibition with the substrate L-arginine at the enzyme's active site.[7] Some inhibitors in this class have been shown to be time-, concentration-, and NADPH-dependent irreversible inactivators of iNOS.[7]

The induction of iNOS expression is a complex process involving multiple signaling cascades, primarily initiated by inflammatory stimuli like LPS.

Caption: LPS-induced iNOS expression pathway and point of inhibition.

As depicted, the binding of LPS to Toll-like receptor 4 (TLR4) initiates a signaling cascade involving adaptor proteins like MyD88, leading to the activation of transcription factors such as NF-κB and AP-1.[8][9] These transcription factors then translocate to the nucleus and bind to the promoter region of the iNOS gene, driving its transcription and subsequent translation into the iNOS protein.[10][11] 2-aminopyridine-based inhibitors are believed to act directly on the translated iNOS enzyme, preventing the synthesis of nitric oxide.

Experimental Protocols

The following protocols provide a general framework for assessing the iNOS inhibitory activity of compounds like this compound.

In Vitro iNOS Inhibition Assay (Cell-Based)

This protocol utilizes a murine macrophage cell line (e.g., RAW 264.7) to assess the inhibition of NO production in a cellular context.

Caption: Workflow for in vitro iNOS inhibition assay using RAW 264.7 cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

Interferon-gamma (IFN-γ) (optional, can enhance iNOS induction)

-

Test compound (this compound)

-

Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)[12][13]

-

Sodium nitrite (B80452) standard

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of approximately 5 x 10^4 cells/well and allow them to adhere overnight.[14][15]

-

Compound Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

iNOS Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression. Include vehicle-treated and unstimulated controls.[5]

-

Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

Nitrite Measurement (Griess Assay):

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.[5]

-

Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.[15]

-

Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.[15]

-

-

Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.[12]

-

Data Analysis: Calculate the nitrite concentration in each sample using a sodium nitrite standard curve. Determine the IC50 value of the test compound by plotting the percentage of inhibition against the log of the compound concentration.

In Vivo Assessment of iNOS Inhibition

A common in vivo model to assess iNOS inhibition is the LPS-induced endotoxemia model in rodents.

Caption: Workflow for in vivo assessment of iNOS inhibition.

Materials:

-

Laboratory rodents (e.g., C57BL/6 mice)

-

Test compound (this compound)

-

Lipopolysaccharide (LPS)

-

Sterile saline or appropriate vehicle

-

Blood collection supplies

-

Nitrite/Nitrate (B79036) assay kit

Procedure:

-

Animal Acclimatization and Grouping: Acclimatize animals to the housing conditions and divide them into treatment groups (vehicle control, test compound, etc.).

-

Compound Administration: Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before LPS challenge.

-

LPS Challenge: Induce systemic inflammation by administering LPS (e.g., via intraperitoneal injection).[14]

-

Blood Collection: At a specified time point after LPS administration (e.g., 6 hours), collect blood samples.

-

Plasma/Serum Preparation: Process the blood samples to obtain plasma or serum.

-

Nitrate/Nitrite Measurement: Measure the levels of nitrate and nitrite in the plasma/serum using a suitable assay kit (e.g., Griess assay after reduction of nitrate to nitrite).[14]

-

Data Analysis: Compare the nitrate/nitrite levels in the treated groups to the LPS-only control group to determine the in vivo efficacy of the test compound.

Synthesis of this compound

This compound can be synthesized from 2-amino-4-methylpyridine. One reported method involves dissolving 2-amino-4-methylpyridine in DMF under an ice bath, followed by the dropwise addition of an NBS (N-Bromosuccinimide) solution. The reaction is then carried out at 20°C for 8-10 hours.[16] This method utilizes NBS as a brominating agent to selectively introduce a bromine atom at the 5-position of the pyridine (B92270) ring.[16]

Structure-Activity Relationship (SAR) Considerations